![molecular formula C13H12ClF2N3O B4317279 2-chloro-4,5-difluoro-N-(1-isopropyl-1H-pyrazol-4-yl)benzamide](/img/structure/B4317279.png)
2-chloro-4,5-difluoro-N-(1-isopropyl-1H-pyrazol-4-yl)benzamide
Overview
Description
2-chloro-4,5-difluoro-N-(1-isopropyl-1H-pyrazol-4-yl)benzamide is a synthetic organic compound characterized by the presence of chlorine, fluorine, and pyrazole functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-chloro-4,5-difluoro-N-(1-isopropyl-1H-pyrazol-4-yl)benzamide typically involves multiple steps, starting with the preparation of the benzamide core. One common method involves the reaction of 2-chloro-4,5-difluorobenzoyl chloride with 1-isopropyl-1H-pyrazole-4-amine under basic conditions to form the desired benzamide. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like triethylamine to neutralize the hydrochloric acid byproduct.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and automated reaction monitoring can be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
2-chloro-4,5-difluoro-N-(1-isopropyl-1H-pyrazol-4-yl)benzamide can undergo various chemical reactions, including:
Substitution Reactions: The chlorine and fluorine atoms can be substituted by other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced, depending on the reagents and conditions used.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling, where the benzamide core can be linked to other aromatic systems.
Common Reagents and Conditions
Substitution: Nucleophiles like amines or thiols can replace the chlorine or fluorine atoms in the presence of a suitable catalyst.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Coupling: Palladium catalysts are often used in coupling reactions, with bases like potassium carbonate to facilitate the process.
Major Products
The major products of these reactions depend on the specific reagents and conditions used. For example, substitution with an amine can yield an amide derivative, while coupling reactions can produce biaryl compounds.
Scientific Research Applications
2-chloro-4,5-difluoro-N-(1-isopropyl-1H-pyrazol-4-yl)benzamide has several applications in scientific research:
Medicinal Chemistry: It is investigated for its potential as a pharmacophore in drug design, particularly for its ability to interact with biological targets.
Biological Studies: The compound can be used as a probe to study enzyme interactions and receptor binding.
Materials Science: It may be utilized in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 2-chloro-4,5-difluoro-N-(1-isopropyl-1H-pyrazol-4-yl)benzamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For instance, it may inhibit enzyme function by occupying the active site or alter receptor signaling pathways by binding to receptor sites.
Comparison with Similar Compounds
Similar Compounds
- 2-chloro-4,5-difluoro-N-(1-methyl-1H-pyrazol-4-yl)benzamide
- 2-chloro-4,5-difluoro-N-(1-ethyl-1H-pyrazol-4-yl)benzamide
- 2-chloro-4,5-difluoro-N-(1-propyl-1H-pyrazol-4-yl)benzamide
Uniqueness
2-chloro-4,5-difluoro-N-(1-isopropyl-1H-pyrazol-4-yl)benzamide is unique due to the presence of the isopropyl group on the pyrazole ring, which can influence its binding affinity and selectivity towards biological targets. This structural variation can result in different pharmacokinetic and pharmacodynamic properties compared to its analogs.
Properties
IUPAC Name |
2-chloro-4,5-difluoro-N-(1-propan-2-ylpyrazol-4-yl)benzamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12ClF2N3O/c1-7(2)19-6-8(5-17-19)18-13(20)9-3-11(15)12(16)4-10(9)14/h3-7H,1-2H3,(H,18,20) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MNOXHORUQWRYNH-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N1C=C(C=N1)NC(=O)C2=CC(=C(C=C2Cl)F)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12ClF2N3O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.70 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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